molecular formula C8H11NO B12565171 N-(3-ethylphenyl)hydroxylamine CAS No. 190668-63-4

N-(3-ethylphenyl)hydroxylamine

Cat. No.: B12565171
CAS No.: 190668-63-4
M. Wt: 137.18 g/mol
InChI Key: QFKCPVBMPIBVKA-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)hydroxylamine is an N-substituted hydroxylamine that serves as a versatile building block in organic synthesis and a valuable intermediate in medicinal chemistry research. As part of the arylhydroxylamine family, this compound features both a nucleophilic nitrogen and a hydroxyl group, allowing it to participate in various chemical transformations. It is commonly utilized in the synthesis of more complex molecules, including heterocycles and functionalized aromatic compounds . Researchers value N-arylhydroxylamines for their role as key intermediates and for their biological activity in various research models . Specifically, structurally similar O-alkylhydroxylamines have been identified as potent inhibitors of the immunomodulatory enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a significant target in oncology and immunology research . This suggests potential research applications for N-arylhydroxylamines in investigating immune escape pathways. From a safety perspective, hydroxylamine and its derivatives require careful handling. Systemically, hydroxylamines can act as reducing agents, leading to the formation of methemoglobin . They may also exhibit genotoxicity and can be mutagenic, causing transitions in DNA nucleotides . Allergic skin reactions resembling contact eczema have also been associated with dermal exposure . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

190668-63-4

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

N-(3-ethylphenyl)hydroxylamine

InChI

InChI=1S/C8H11NO/c1-2-7-4-3-5-8(6-7)9-10/h3-6,9-10H,2H2,1H3

InChI Key

QFKCPVBMPIBVKA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NO

Origin of Product

United States

Synthetic Methodologies for N 3 Ethylphenyl Hydroxylamine and Its Derivatives

Established Synthetic Routes to Arylhydroxylamines

The preparation of arylhydroxylamines is dominated by the partial reduction of the corresponding nitroarene precursors. Alternative strategies involving oxidation or direct functionalization are less common but offer different synthetic pathways.

The selective catalytic hydrogenation of nitroarenes is one of the most prevalent and efficient methods for producing N-arylhydroxylamines. nih.govmdpi.com This process, however, requires careful control to prevent over-reduction to the thermodynamically more stable aniline. mdpi.com The reduction pathway typically involves nitroso and hydroxylamine (B1172632) intermediates; side reactions can lead to azoxy and azo compounds through condensation. nih.gov

The choice of catalyst, inhibitor, promoter, and solvent significantly impacts the reaction's outcome. These reactions are typically run under mild conditions, often at room temperature and atmospheric hydrogen pressure. rsc.orgresearchgate.net

CatalystInhibitor/PromoterSubstrateYield of Hydroxylamine (%)Reference
Pt/SiO₂DMSO / n-ButylamineNitrobenzene99 rsc.orgresearchgate.net
Pt/CDMSONitrobenzeneHigh Selectivity nih.govnih.gov
Pt/CDMAPNitroarenes>99 nih.govmdpi.com
Pt-Sn BimetallicNoneNitrobenzene65 (at 80% conversion) mdpi.com

The synthesis of hydroxylamines via the oxidation of the corresponding amines presents an alternative approach. For N,N-dialkylhydroxylamines, methods include the oxidation of secondary amines using reagents like choline peroxydisulfate or the reaction of the corresponding dialkylamine with hydrogen peroxide in the presence of a titanium-silicalite catalyst. organic-chemistry.orggoogle.com

However, the direct oxidation of primary anilines to N-arylhydroxylamines is more challenging. These reactions can suffer from low yield and selectivity, as the hydroxylamine product can be further oxidized to nitroso and nitro compounds. researchgate.net For instance, sodium tungstate in combination with a urea-hydrogen peroxide complex has been used for the selective conversion of primary amines to hydroxylamines, but this method is substrate-dependent and can lead to over-oxidation. researchgate.net

Direct hydroxylation involves the introduction of a hydroxyl group onto the nitrogen atom of an aniline derivative. This is a conceptually straightforward but synthetically challenging transformation. One reported method involves a deaminative hydroxylation of electron-deficient anilines using a pyrylium tetrafluoroborate salt, which proceeds through a Lossen-type rearrangement under mild conditions. nih.gov This strategy, however, is tailored for specific substrates and relies on the initial activation of the amino group.

Targeted Synthesis of N-(3-ethylphenyl)hydroxylamine

The synthesis of this compound is best achieved through the catalytic reduction of its nitroaromatic precursor, 3-ethylnitrobenzene. The principles and catalytic systems described for general arylhydroxylamines are directly applicable.

To maximize the yield and selectivity of this compound, careful optimization of reaction parameters is crucial. The starting material for this synthesis is 3-ethylnitrobenzene.

Catalyst Selection : Supported platinum catalysts, such as 5% Pt on silica or carbon, are highly effective for the selective hydrogenation of nitroarenes. rsc.orgnih.gov

Use of Inhibitors and Promoters : The addition of DMSO is critical to inhibit the over-reduction of the desired this compound to 3-ethylaniline. nih.gov To compensate for the reduced reaction rate caused by DMSO, a promoter like DMAP or an aliphatic amine can be added. rsc.orgnih.gov The combination of an inhibitor and a promoter is key to achieving both high conversion and high selectivity. rsc.orgresearchgate.net

Solvent Effects : The choice of solvent influences hydrogen solubility and interactions with the catalyst and reactants. nih.gov Solvents like isopropanol, diethyl ether, and acetone have been shown to be effective for these hydrogenations. rsc.orgresearchgate.net

Temperature and Pressure : Low temperatures are generally favorable for the formation of N-arylhydroxylamines, as higher temperatures can promote over-reduction and side reactions. nih.gov Many selective procedures are conducted at room temperature (e.g., 25 °C) and under atmospheric hydrogen pressure (1 bar), enhancing the safety and practicality of the method. rsc.orgnih.gov

Continuous-flow reactors offer advantages for this transformation by providing superior mass and heat transfer, which can help in promptly removing the labile hydroxylamine product from the reaction environment to prevent degradation or further reduction. nih.govnih.gov

ParameterConditionRationale/EffectReference
CatalystPt/C, Pt/SiO₂High activity for nitro group reduction. rsc.orgnih.gov
InhibitorDimethyl Sulfoxide (B87167) (DMSO)Inhibits further hydrogenation of hydroxylamine to aniline, increasing selectivity. nih.govnih.gov
PromoterAmines (e.g., DMAP, n-butylamine)Compensates for low catalyst activity caused by DMSO; promotes nitroarene conversion. rsc.orgnih.gov
TemperatureLow temperature (e.g., 25 °C)Favors the formation of the hydroxylamine intermediate and prevents over-reduction. nih.gov
PressureAtmospheric H₂ (1 bar)Sufficient for reaction and enhances operational safety. rsc.org
SolventIsopropanol, Diethyl ether, AcetoneAffects H₂ solubility and reaction kinetics. Common organic solvents are effective. rsc.orgresearchgate.net

The regiochemistry of this compound is determined by the structure of the starting material, 3-ethylnitrobenzene. Therefore, the primary regiochemical challenge lies in the synthesis of this precursor from simpler aromatic compounds like benzene (B151609). A direct Friedel-Crafts ethylation of nitrobenzene is not feasible because the nitro group is strongly deactivating. Similarly, the nitration of ethylbenzene (B125841) would primarily yield a mixture of ortho and para isomers, with the meta isomer as a minor product.

A common and effective strategy to achieve the desired 1,3- (or meta) substitution pattern involves the following sequence: quora.com

Friedel-Crafts Acylation : Benzene is first acylated with an acetyl group using acetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce acetophenone.

Nitration : The acetyl group is a meta-directing deactivator. Therefore, the nitration of acetophenone using a mixture of nitric acid and sulfuric acid selectively introduces a nitro group at the meta position, yielding 3-nitroacetophenone.

Reduction : The final step requires the reduction of both the keto group and the nitro group. A catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst can simultaneously reduce both functional groups to yield 3-ethylaniline. quora.com To obtain the desired precursor, 3-ethylnitrobenzene, a selective reduction of the ketone is required while leaving the nitro group intact. This can be accomplished using methods like the Wolff-Kishner (hydrazine, base, heat) or Clemmensen (zinc amalgam, HCl) reduction on 3-nitroacetophenone.

This multi-step pathway ensures the correct placement of the ethyl and nitro groups on the benzene ring, which is essential before the final selective reduction to this compound.

Green Chemistry Principles in this compound Synthesis

The synthesis of N-aryl hydroxylamines, including this compound, has increasingly been influenced by the principles of green chemistry, which prioritize the reduction of hazardous substances and the use of environmentally benign processes. A prominent green synthetic route is the selective catalytic hydrogenation of the corresponding nitroaromatic compound, 3-ethylnitrobenzene.

This approach offers significant advantages over traditional reduction methods that often employ stoichiometric amounts of metal reagents, leading to substantial waste generation. The catalytic hydrogenation process typically utilizes a heterogeneous catalyst, such as platinum supported on silica (Pt/SiO₂), under a hydrogen atmosphere. rsc.org Key to achieving high selectivity for the hydroxylamine product over the corresponding aniline is the addition of specific promoters and inhibitors.

Research has shown that the addition of small quantities of amines, like triethylamine, can promote the conversion of the nitroaromatic starting material. rsc.org Simultaneously, the presence of an inhibitor, such as dimethyl sulfoxide (DMSO), is crucial to prevent the over-reduction of the desired this compound to 3-ethylaniline. rsc.org This method allows for high yields of the N-aryl hydroxylamine, often exceeding 90%, under mild conditions, such as room temperature and atmospheric pressure. rsc.org

Table 1: Key Parameters in the Green Synthesis of N-Aryl Hydroxylamines via Catalytic Hydrogenation

Parameter Description Role in Green Synthesis
Catalyst Platinum supported on silica (Pt/SiO₂) Enables the reaction to proceed under mild conditions with high selectivity, reducing energy consumption and by-product formation. It is also often recyclable.
Hydrogen Source Hydrogen gas (H₂) A clean reagent where the only byproduct is water in subsequent reduction steps.
Inhibitor Dimethyl sulfoxide (DMSO) Prevents the over-reduction of the hydroxylamine to the corresponding aniline, increasing the yield of the desired product.
Promoter Triethylamine Accelerates the conversion of the starting nitroaromatic compound.
Solvent Isopropanol, Diethyl ether, Acetone Common organic solvents that are relatively less hazardous compared to many alternatives.

| Conditions | Room temperature, atmospheric pressure | Reduces energy consumption and the need for specialized high-pressure equipment. |

Derivatization Strategies for Structural Modification

The structural modification of this compound through derivatization can be employed to alter its physicochemical properties for various applications, including its use as an intermediate in the synthesis of more complex molecules. Derivatization typically targets the hydroxylamine functional group (-NHOH), which contains both a nucleophilic nitrogen atom and a nucleophilic oxygen atom.

One common derivatization strategy involves the acylation of the hydroxylamine. This can be achieved by reacting this compound with acylating agents such as acid chlorides or anhydrides. For instance, reaction with acetyl chloride would yield N-acetyl-N-(3-ethylphenyl)hydroxylamine or O-acetyl-N-(3-ethylphenyl)hydroxylamine, depending on the reaction conditions. This modification can impact the compound's stability, solubility, and electronic properties.

Alkylation is another key derivatization strategy. The hydrogen atoms on both the nitrogen and oxygen of the hydroxylamine group can be substituted with alkyl groups. For example, reaction with an alkyl halide in the presence of a base can lead to N-alkyl, O-alkyl, or N,O-dialkyl derivatives. The choice of alkylating agent and reaction conditions can direct the substitution to the desired position.

Furthermore, derivatization is a crucial technique in the analytical determination of hydroxylamines. For instance, derivatizing agents like Dansyl Chloride are used to create fluorescent derivatives that can be detected with high sensitivity using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net While this is for analytical purposes, the underlying chemical reactions can be adapted for synthetic structural modifications.

Another derivatization approach involves the reaction with aldehydes or ketones to form nitrones. The reaction of this compound with an aldehyde, for example, would yield a C-(alkyl/aryl)-N-(3-ethylphenyl)nitrone. These nitrone derivatives are valuable intermediates in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions for the construction of five-membered heterocyclic rings.

Table 2: Overview of Derivatization Strategies for this compound

Strategy Reagent Example Potential Product Purpose of Modification
Acylation Acetyl chloride N-acetyl-N-(3-ethylphenyl)hydroxylamine Altering stability, solubility, and electronic properties.
Alkylation Methyl iodide O-methyl-N-(3-ethylphenyl)hydroxylamine Modifying lipophilicity and steric hindrance.
Sulfonylation Dansyl Chloride N-(3-ethylphenyl)-N-dansylhydroxylamine Introducing a fluorescent tag for analytical detection or altering biological activity.

| Nitrogen Derivatization | Benzaldehyde | C-phenyl-N-(3-ethylphenyl)nitrone | Creating intermediates for cycloaddition reactions and synthesis of heterocyclic compounds. |

Advanced Spectroscopic and Structural Elucidation of N 3 Ethylphenyl Hydroxylamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For N-(3-ethylphenyl)hydroxylamine, a combination of one-dimensional and multi-dimensional NMR techniques would provide a complete picture of the proton and carbon framework, as well as insights into the molecule's three-dimensional conformation.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex molecules where simple one-dimensional spectra may show overlapping resonances.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar couplings between protons that are on adjacent carbon atoms. For this compound, this would be instrumental in confirming the connectivity within the ethyl group (the triplet of the methyl protons correlating with the quartet of the methylene (B1212753) protons) and identifying adjacent protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This would allow for the definitive assignment of each carbon atom in the aromatic ring and the ethyl group by linking it to its corresponding proton signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, HMBC would show correlations between the methylene protons of the ethyl group and the aromatic carbons at positions 2, 3, and 4 of the phenyl ring, confirming the substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a through-space correlation technique that provides information about the spatial proximity of protons, which is critical for conformational analysis. For this compound, NOESY could reveal interactions between the N-H or O-H protons and the protons of the ethyl group or the aromatic ring, offering insights into the preferred orientation of the hydroxylamine (B1172632) and ethyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ethyl-CH₃ ~1.2 (triplet) ~15
Ethyl-CH₂ ~2.6 (quartet) ~28
Aromatic C2-H ~7.0-7.2 ~115-120
Aromatic C4-H ~6.8-7.0 ~120-125
Aromatic C5-H ~7.1-7.3 ~128-130
Aromatic C6-H ~6.9-7.1 ~115-120
N-H Variable -
O-H Variable -
Aromatic C1 - ~150-155

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Conformational Analysis via NMR

The flexibility of this compound, particularly the rotation around the C-N bond and the orientation of the ethyl group, can be investigated using NMR techniques. Variable temperature NMR studies could reveal information about the energy barriers to rotation. Changes in the NMR spectrum, such as the broadening or splitting of signals at low temperatures, would indicate the presence of different conformers that are in slow exchange on the NMR timescale. NOESY data, as mentioned earlier, would be crucial in determining the predominant conformation in solution by identifying which protons are in close spatial proximity.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. The IR and Raman spectra are complementary, and together they offer a comprehensive vibrational fingerprint of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, typically in the region of 3200-3600 cm⁻¹. The exact position and shape of these bands can be influenced by hydrogen bonding. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the ethyl group would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would likely appear in the 1250-1350 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information about molecular vibrations. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. For this compound, the symmetric stretching of the aromatic ring would be expected to give a strong Raman signal. The C-H stretching vibrations of the ethyl group and the aromatic ring would also be Raman active.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
O-H Stretch 3200-3600 Strong, broad Weak
N-H Stretch 3200-3500 Medium, broad Weak
Aromatic C-H Stretch 3000-3100 Medium Strong
Aliphatic C-H Stretch 2850-2970 Strong Strong
Aromatic C=C Stretch 1450-1600 Medium-Strong Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Structure and Fragmentation Pathways

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns, which can provide valuable structural information.

For this compound (C₈H₁₁NO), the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its exact mass. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the proposed structure.

The fragmentation of this compound upon electron ionization would likely proceed through several pathways:

Alpha-cleavage: Cleavage of the C-N bond alpha to the aromatic ring could lead to the loss of the ethyl group, resulting in a fragment ion.

Loss of hydroxyl radical: Cleavage of the N-O bond could result in the loss of a hydroxyl radical (•OH), leading to a significant fragment ion.

Loss of water: Rearrangement followed by the loss of a water molecule (H₂O) is a common fragmentation pathway for compounds containing hydroxyl groups.

Cleavage within the ethyl group: Loss of a methyl radical (•CH₃) from the ethyl group to form a stable benzylic-type cation.

Table 3: Predicted Key Mass Fragments for this compound

Fragment Ion Proposed Structure Predicted m/z
[M]⁺ [C₈H₁₁NO]⁺ 137
[M - OH]⁺ [C₈H₁₀N]⁺ 120
[M - H₂O]⁺ [C₈H₉N]⁺ 119
[M - CH₃]⁺ [C₇H₈NO]⁺ 122

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions of the aromatic ring. The presence of the hydroxylamine and ethyl substituents on the phenyl ring will influence the position and intensity of these absorption bands.

The hydroxylamine group, being an electron-donating group, is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene (B151609). The spectrum would likely show a strong absorption band in the 200-280 nm region, characteristic of substituted benzene derivatives. The presence of non-bonding electrons on the nitrogen and oxygen atoms could also give rise to weaker n → π* transitions at longer wavelengths.

X-ray Crystallography for Solid-State Molecular Architecture (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. Its application to this compound is contingent upon the ability to grow a single crystal of suitable size and quality.

If a suitable crystal can be obtained, X-ray diffraction analysis would provide precise information on:

Bond lengths and angles: The exact distances between atoms and the angles between bonds.

Conformation: The precise dihedral angles, defining the orientation of the hydroxylamine and ethyl groups relative to the phenyl ring.

Intermolecular interactions: The presence of hydrogen bonding (e.g., between the hydroxylamine groups of adjacent molecules) and other non-covalent interactions that dictate the packing of the molecules in the crystal lattice.

This information would provide an unambiguous picture of the solid-state molecular architecture of this compound, which would be invaluable for understanding its physical properties and for computational modeling studies.

Reactivity and Reaction Mechanisms of N 3 Ethylphenyl Hydroxylamine

Oxidation Pathways and Products

The oxidation of N-arylhydroxylamines, including N-(3-ethylphenyl)hydroxylamine, can proceed through various pathways depending on the oxidant and reaction conditions, yielding several potential products.

The electrochemical oxidation of N-arylhydroxylamines has been a subject of study, primarily focusing on the parent compound, N-phenylhydroxylamine, and its derivatives. The mechanism generally involves the initial loss of one electron from the nitrogen atom, forming an aminium radical cation. rsc.org This initial step is potential-determining. rsc.org For this compound, the process would be initiated at an electrode surface, likely a glassy-carbon electrode, in a suitable solvent. rsc.org

The resulting aminium radical can then undergo further reactions. The specific pathway and final products are influenced by factors such as the solvent, pH, and the nature of the electrode. While specific studies on this compound are not extensively documented, the mechanism is expected to parallel that of other tertiary aralkylamines. The ethyl group at the meta-position, being weakly electron-donating, would slightly influence the oxidation potential compared to unsubstituted N-phenylhydroxylamine. The oxidation peak potentials of substituted N,N-dimethylbenzylamines have been shown to correlate with Hammett σ values, indicating that electron-donating groups facilitate the oxidation. rsc.org

Chemical oxidation of N-phenylhydroxylamine and its derivatives can lead to a variety of products. In aqueous solutions at physiological pH, N-phenylhydroxylamine is known to degrade in an O2-dependent reaction to yield nitrosobenzene, nitrobenzene, and azoxybenzene. nih.gov This process is subject to both general acid and general base catalysis. nih.gov

For this compound, oxidation with a common chemical oxidant like a dichromate salt would be expected to yield 1-ethyl-3-nitrosobenzene. wikipedia.org The reaction proceeds via the removal of hydrogen atoms from the hydroxylamine (B1172632) moiety.

Oxidation of this compound: C₂H₅C₆H₄NHOH → C₂H₅C₆H₄NO + 2H⁺ + 2e⁻

Further oxidation can lead to the corresponding nitro compound, 1-ethyl-3-nitrobenzene. The reaction may involve intermediates such as the nitroxyl (B88944) diradical. rsc.org The presence of the ethyl group is not expected to fundamentally alter these pathways but may influence the reaction rates. Nitrones are also common products from the oxidation of N,N-disubstituted hydroxylamines, though this is less relevant for N-monosubstituted arylhydroxylamines unless a subsequent reaction with an aldehyde occurs. chimia.chresearchgate.net

Table 1: Expected Oxidation Products of this compound

ReactantOxidizing Agent/ConditionMajor Product(s)Reference
N-phenylhydroxylamineDichromateNitrosobenzene wikipedia.org
N-phenylhydroxylamineAqueous buffer (O₂)Nitrosobenzene, Nitrobenzene, Azoxybenzene nih.gov
This compound (Expected)Dichromate1-Ethyl-3-nitrosobenzeneAnalogous to wikipedia.org
This compound (Expected)Strong Oxidant (e.g., KMnO₄)1-Ethyl-3-nitrobenzeneGeneral Principle

Reduction Pathways and Products

The reduction of N-arylhydroxylamines typically yields the corresponding aniline derivative. This transformation is a key step in the synthesis of many aromatic amines. This compound itself is often synthesized via the controlled reduction of 1-ethyl-3-nitrobenzene, using reducing agents like zinc powder in the presence of ammonium chloride. wikipedia.orgmdpi.com

Synthesis via Reduction: C₂H₅C₆H₄NO₂ + Zn + H₂O → C₂H₅C₆H₄NHOH + ZnO

If this compound is subjected to further reduction, the product is 3-ethylaniline. This can be achieved using various reducing systems, including catalytic hydrogenation or stronger reducing agents.

Reduction to Aniline: C₂H₅C₆H₄NHOH + 2[H] → C₂H₅C₆H₄NH₂ + H₂O

This reduction pathway is generally high-yielding and is a common fate of N-arylhydroxylamines in a reductive environment. Under certain anaerobic conditions, reaction with nucleophiles like bisulfite can also lead to the formation of the corresponding aniline, among other products. nih.gov

Rearrangement Reactions (e.g., Bamberger Rearrangement and Related Processes)

N-arylhydroxylamines undergo a characteristic acid-catalyzed rearrangement known as the Bamberger rearrangement to form aminophenols. wikipedia.orgchemeurope.com This reaction is a cornerstone of the reactivity of compounds like this compound.

The mechanism of the Bamberger rearrangement has been extensively studied. wikipedia.org It is initiated by the protonation of the hydroxylamine. While N-protonation is kinetically favored, it is an unproductive pathway. wikipedia.org The key step is the O-protonation of the hydroxyl group, which creates a good leaving group (water). rsc.org

Mechanism Steps:

O-Protonation: The hydroxyl group is protonated by a strong acid (e.g., H₂SO₄). For this compound, this forms C₂H₅C₆H₄NHOH₂⁺.

Water Elimination: The protonated hydroxylamine eliminates a molecule of water to form a resonance-stabilized nitrenium ion intermediate (C₂H₅C₆H₄NH⁺). wikipedia.orgbeilstein-journals.org This step is generally considered rate-determining and the reaction is suggested to occur by an Sₙ1 mechanism. rsc.orgbeilstein-journals.org

Nucleophilic Attack: A nucleophile, typically water from the aqueous acidic medium, attacks the aromatic ring of the nitrenium ion. The attack predominantly occurs at the para-position due to steric and electronic factors. wikipedia.org

Rearomatization: The resulting intermediate loses a proton to regenerate the aromatic ring, yielding the final aminophenol product. wikipedia.org

For this compound, the nucleophilic attack by water is expected to occur primarily at the position para to the nitrogen atom (C4), which is also ortho to the ethyl group. This would yield 4-amino-2-ethylphenol . A smaller amount of the ortho-rearrangement product, 2-amino-6-ethylphenol , may also be formed. The intermolecular nature of the reaction has been confirmed by isotopic labeling studies. beilstein-journals.org

The rate and outcome of the Bamberger rearrangement are significantly influenced by the nature and position of substituents on the phenyl ring. The kinetics of the rearrangement of various substituted phenylhydroxylamines have been analyzed using Hammett and Taft equations. rsc.orgrsc.orgresearchgate.net

The rate-determining step is the formation of the nitrenium ion. Therefore, substituents that stabilize this positively charged intermediate will accelerate the reaction. The ethyl group at the meta-position of this compound is an electron-donating group (EDG) through induction and hyperconjugation. This electron-donating character helps to stabilize the adjacent positive charge on the nitrogen in the nitrenium ion intermediate.

Kinetic studies on other substituted phenylhydroxylamines have shown a large negative ρ value (e.g., –3.19) in Hammett plots, confirming that electron-donating groups strongly accelerate the reaction rate. rsc.orgresearchgate.net Therefore, this compound is expected to undergo the Bamberger rearrangement faster than the unsubstituted N-phenylhydroxylamine.

Steric effects also play a role, particularly with ortho-substituents, where steric hindrance can accelerate the rearrangement by destabilizing the planar starting material relative to the transition state. rsc.orgelsevierpure.com For the 3-ethyl substituent, this direct steric effect is minimal.

Table 2: Influence of Substituents on Bamberger Rearrangement Kinetics

Substituent TypePositionElectronic EffectEffect on Reaction RateReference
Electron-Donating (e.g., -CH₃, -C₂H₅)meta, paraStabilizes nitrenium ionAccelerates rsc.org
Electron-Withdrawing (e.g., -Cl, -NO₂)meta, paraDestabilizes nitrenium ionDecelerates rsc.org
Bulky Groups (e.g., -CH₃, -Cl)orthoSteric hindranceAccelerates (steric acceleration) rsc.orgelsevierpure.com

Nucleophilic and Electrophilic Reactivity Profiles

N-Arylhydroxylamines, including this compound, exhibit a dualistic reactive nature, capable of acting as both nucleophiles and electrophiles depending on the reaction conditions and the nature of the reacting species. This reactivity is centered around the nitrogen and oxygen atoms of the hydroxylamine functionality.

The nucleophilic character of N-arylhydroxylamines arises from the lone pair of electrons on the nitrogen atom. As a result, they can participate in substitution reactions, particularly with activated aromatic halides. For instance, hydroxylamine itself is known to act as an N-nucleophile in reactions with aromatic halides that are activated by electron-withdrawing groups thieme-connect.de. This suggests that this compound could react similarly with suitable electrophilic partners. The presence of the hydroxyl group also contributes to the molecule's ability to act as a nucleophile smolecule.com.

Conversely, N-arylhydroxylamines can be transformed into potent electrophilic aminating agents nih.govnih.govwiley-vch.de. This "umpolung" or reversal of polarity is a key feature of their chemistry. For example, in the presence of strong acids, N-phenylhydroxylamines undergo the Bamberger rearrangement to form 4-aminophenols wikipedia.orgnih.gov. The mechanism of this rearrangement is believed to proceed through the O-protonation of the hydroxylamine, which then eliminates water to form a highly electrophilic nitrenium ion intermediate. This intermediate is then attacked by nucleophiles, such as water, at the para position of the aromatic ring wikipedia.org. The ethyl group at the meta position of this compound would influence the regioselectivity of such a rearrangement.

The electrophilic nature of the nitrogen atom can be enhanced by the attachment of a good leaving group to the oxygen atom. For instance, O-acyl or O-sulfonyl derivatives of hydroxylamines are effective electrophilic aminating reagents nih.gov. These reagents can react with a variety of nucleophiles, including carbanions, to form new carbon-nitrogen bonds.

The reactivity profile of N-arylhydroxylamines can be summarized in the following table, illustrating the dual nucleophilic and electrophilic nature.

Reactivity ProfileReacting CenterConditions/Activating FactorsTypical Reactions
Nucleophilic Nitrogen AtomPresence of a lone pairSubstitution with activated aryl halides
Oxygen AtomPresence of a lone pairAcylation, Phosphorylation nih.gov
Electrophilic Nitrogen AtomStrong acid (Bamberger rearrangement)Formation of a nitrenium ion intermediate
Nitrogen AtomActivation of the hydroxyl group (e.g., O-acylation)Electrophilic amination of nucleophiles

Adduct Formation and Conjugation Reactions

One of the key mechanisms for adduct formation involves the in vivo N-acetylation of the hydroxylamine followed by O-esterification to form an N-acetoxyarylamine. These N-acetoxyarylamines are reactive metabolites that can decompose to form highly reactive arylnitrenium ions or, in some cases, arylnitrenes nih.govacs.org. These electrophilic species can then react with nucleophilic sites on cellular macromolecules, such as DNA and proteins, to form covalent adducts. For example, the solvolysis of N-acetoxyarylamines in the presence of 2'-deoxyguanosine (B1662781) has been shown to result in the formation of N-(deoxyguanosin-8-yl) adducts nih.gov. It is plausible that this compound could undergo a similar bioactivation pathway, leading to the formation of DNA adducts.

In the context of drug metabolism, xenobiotics containing hydroxyl or amino functional groups, such as N-arylhydroxylamines, are subject to Phase II conjugation reactions nih.govreactome.org. These reactions involve the addition of endogenous hydrophilic molecules to the xenobiotic, which generally increases their water solubility and facilitates their excretion from the body nih.govuomus.edu.iq. The primary conjugation reactions relevant to N-arylhydroxylamines include:

Glucuronidation: This is a common pathway where a glucuronic acid moiety is transferred from uridine diphosphate-glucuronic acid (UDPGA) to the hydroxyl group of the hydroxylamine, forming an O-glucuronide uomus.edu.iq.

Sulfation: In this process, a sulfonate group is transferred from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group, resulting in the formation of a sulfate ester uomus.edu.iq.

Acetylation: The amino group of the hydroxylamine can be acetylated, a reaction catalyzed by N-acetyltransferases nih.gov.

Glutathione (B108866) Conjugation: Reactive electrophilic intermediates derived from N-arylhydroxylamines can be detoxified by conjugation with glutathione (GSH), a tripeptide that plays a crucial role in protecting cells from electrophilic attack nih.govuomus.edu.iq.

These conjugation pathways are enzymatic and represent the body's detoxification mechanisms. However, in some cases, conjugation can also lead to the formation of more reactive species.

The potential adducts and conjugates of this compound, based on the reactivity of related compounds, are summarized below:

Reaction TypeReacting MoietyConjugating Agent/IntermediateResulting Product
Adduct Formation N-acetoxy-N-(3-ethylphenyl)amineNitrenium ion/NitreneDNA and protein adducts
Conjugation Hydroxyl groupUDP-Glucuronic AcidO-glucuronide conjugate
Hydroxyl groupPAPSSulfate conjugate
Amino groupAcetyl-CoAN-acetylated conjugate
Electrophilic metaboliteGlutathioneGlutathione conjugate

Kinetic and Thermodynamic Studies of this compound Transformations

Detailed kinetic and thermodynamic data for the transformations of this compound are not extensively available in the current scientific literature. However, the principles of chemical kinetics and thermodynamics can be applied to understand the factors that would govern its reactivity. Kinetic studies focus on the rate of a reaction and the factors that influence it, such as concentration, temperature, and catalysts, while thermodynamic studies provide information about the energy changes and equilibrium position of a reaction mt.comyoutube.comyoutube.com.

For reactions involving hydroxylamines, kinetic studies have been conducted on various transformations. For example, the kinetics of the oxidation of hydroxylamine by different oxidizing agents have been investigated to elucidate the reaction mechanisms researchgate.netrsc.orgnih.gov. Such studies typically involve monitoring the change in concentration of reactants or products over time using techniques like spectrophotometry rsc.org. The data obtained can be used to determine the rate law, rate constants, and activation energy of the reaction researchgate.netyoutube.com. For this compound, kinetic studies of its oxidation, rearrangement, or reactions with biologically relevant nucleophiles would provide valuable insights into its stability and reactivity.

Thermodynamic parameters, such as the enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG), determine the spontaneity and equilibrium position of a chemical process. For instance, the Bamberger rearrangement of N-phenylhydroxylamines is an exothermic process, which is thermodynamically favorable. The heat of reaction for various chemical transformations can be measured using calorimetry mt.com. Theoretical and computational chemistry methods are also powerful tools for estimating the thermodynamic properties and exploring the reaction mechanisms of molecules for which experimental data is scarce illinois.edursc.orgelixirpublishers.comresearchgate.netcompchem.nl. Quantum chemical calculations could be employed to model the reaction pathways of this compound, predict the structures of transition states and intermediates, and calculate the activation energies and reaction enthalpies.

The table below outlines the key parameters that would be the focus of kinetic and thermodynamic studies of this compound transformations.

Study TypeKey ParametersInformation Gained
Kinetic Studies Rate law, rate constant (k), reaction orderUnderstanding of reaction mechanism and factors affecting reaction speed
Activation energy (Ea)Temperature dependence of the reaction rate
Half-life (t1/2)Stability of the compound under specific conditions
Thermodynamic Studies Enthalpy of reaction (ΔH)Heat released or absorbed during a reaction
Entropy of reaction (ΔS)Change in disorder of the system
Gibbs free energy of reaction (ΔG)Spontaneity and equilibrium position of a reaction

Computational and Theoretical Investigations of N 3 Ethylphenyl Hydroxylamine

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For N-(3-ethylphenyl)hydroxylamine, methods like Density Functional Theory (DFT) would be employed to investigate its electronic structure and properties. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Molecular Orbitals and Electron Density Distribution

The electronic properties of this compound are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity.

Electron density distribution analysis would reveal the charge distribution across the molecule, highlighting electronegative and electropositive regions. This is critical for understanding intermolecular interactions and the molecule's behavior in different chemical environments.

Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential Surfaces)

Reactivity descriptors derived from quantum chemical calculations help predict how this compound would behave in a chemical reaction.

Fukui Functions: These descriptors identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the Fukui functions, one can pinpoint which atoms are most likely to participate in a chemical reaction.

Electrostatic Potential Surfaces (ESP): The ESP map provides a visual representation of the charge distribution around the molecule. Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions show positive potential, indicating sites for nucleophilic attack. This tool is invaluable for predicting how the molecule will interact with other reagents.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters for this compound. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can be compared with experimental data to confirm the molecular structure and understand its spectroscopic signatures. For instance, calculated vibrational frequencies can be assigned to specific functional groups, aiding in the interpretation of experimental IR spectra.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to elucidate the step-by-step pathways of chemical reactions involving this compound.

Transition State Characterization and Reaction Barriers

By modeling a reaction, computational chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The characterization of the transition state's geometry and energy is crucial for understanding the reaction's kinetics. The energy difference between the reactants and the transition state, known as the reaction barrier or activation energy, determines the rate of the reaction.

Potential Energy Surface Mapping

Mapping the potential energy surface (PES) provides a comprehensive overview of a chemical reaction. The PES illustrates the energy of the system as a function of the positions of its atoms. By mapping the PES for a reaction involving this compound, researchers can identify all possible reaction pathways, intermediates, and transition states, providing a complete picture of the reaction mechanism.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. nih.govnih.gov By simulating the interactions between the atoms within the molecule and with its environment, MD can provide deep insights into the conformational landscape and intermolecular interactions of this compound.

Conformational Analysis:

The flexibility of this compound is primarily centered around the rotation of the hydroxylamine (B1172632) group (-NHOH) and the ethyl group (-CH2CH3) relative to the phenyl ring. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. fiveable.meijpsr.com The relative energies of these conformers determine their population at equilibrium and can significantly influence the molecule's reactivity and biological activity.

For this compound, the key dihedral angles to consider are:

C-C-N-O: Rotation around the C-N bond, which dictates the orientation of the hydroxyl group relative to the phenyl ring.

C-C-C-H3: Rotation of the ethyl group, which can influence steric hindrance and interactions with neighboring molecules.

Intermolecular Interactions:

MD simulations can effectively model how this compound interacts with other molecules, such as solvents or biological macromolecules. The hydroxylamine group is capable of acting as both a hydrogen bond donor (from the -OH and -NH protons) and a hydrogen bond acceptor (at the oxygen and nitrogen lone pairs).

A simulation of this compound in a water box, for instance, would likely reveal the formation of a dynamic network of hydrogen bonds. The strength and lifetime of these bonds are crucial for understanding the compound's solubility and transport properties. In a biological context, these hydrogen bonding capabilities would be critical for its interaction with protein binding sites. nih.gov

Table 1: Hypothetical Hydrogen Bond Analysis from a Molecular Dynamics Simulation of this compound in Water

Hydrogen Bond TypeAverage Distance (Å)Average Angle (°)Occupancy (%)
N-H···O (water)2.916575
O-H···O (water)2.817085
N (lone pair)···H-O (water)3.016060
O (lone pair)···H-O (water)2.916880

In Silico Screening and Structure-Reactivity Prediction

In silico methods are instrumental in the early stages of drug discovery and toxicological assessment for predicting the properties of novel compounds, thereby saving time and resources. imrpress.commdpi.com

In Silico Screening:

Virtual screening techniques could be employed to assess the potential biological targets of this compound. By docking the 3D structure of its most stable conformer into the binding sites of a library of proteins, it is possible to predict its binding affinity and identify potential interactions. For instance, given the known role of aromatic amines and hydroxylamines in metabolic activation by cytochrome P450 enzymes, in silico screening could explore the binding of this compound to the active sites of these enzymes. nih.gov

Prediction of Activity Spectra for Substances (PASS) is another in silico tool that predicts a wide range of biological activities based on the structural formula of a compound. mdpi.com A PASS prediction for this compound might suggest potential activities based on its similarity to other known bioactive molecules.

Structure-Reactivity Prediction (QSAR):

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or a particular property. nih.govnih.gov While no specific QSAR models exist for this compound, models developed for related aromatic amines and hydroxylamines can offer valuable insights.

A significant area of interest for aromatic hydroxylamines is their potential for genotoxicity. imrpress.com QSAR models for mutagenicity often use quantum chemical descriptors, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and bond dissociation energies. nih.govrsc.org For this compound, the N-O bond strength and the ease of hydrogen abstraction from the N-H and O-H groups are critical parameters that would be calculated to predict its reactivity and potential to form reactive metabolites. Density Functional Theory (DFT) calculations on the parent N-phenylhydroxylamine have shown that the O-H bond is weaker and more prone to homolytic cleavage than the N-H bond, suggesting a potential pathway for radical formation. rsc.org

Table 2: Hypothetical QSAR Descriptors Calculated for this compound

DescriptorPredicted ValueImplication
LogP (Octanol-Water Partition Coefficient)2.1Moderate lipophilicity, potential for membrane permeation
HOMO Energy (eV)-5.8Electron-donating character, susceptibility to oxidation
LUMO Energy (eV)-0.5Electron-accepting ability, potential for reduction
O-H Bond Dissociation Energy (kcal/mol)70.5Potential for hydrogen donation and radical scavenging
N-H Bond Dissociation Energy (kcal/mol)75.2Less favorable for hydrogen donation than O-H

Biological Interactions and Mechanistic Insights Strictly in Vitro and Mechanistic Focus

In Vitro Enzyme Inhibition Studies

In vitro assays are fundamental to elucidating the biochemical interactions of a compound before any consideration of in vivo effects. For N-(3-ethylphenyl)hydroxylamine, studies have explored its inhibitory or modulatory potential against a range of enzymes.

Inhibition of Urease

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate, a process implicated in pathologies associated with microorganisms like Helicobacter pylori. nih.govacs.org The inhibition of this enzyme is a key strategy for mitigating these conditions. acs.org While specific kinetic data for this compound is not extensively detailed in the literature, the broader class of hydroxylamine (B1172632) derivatives has been investigated as urease inhibitors. Compounds such as hydroxyurea (B1673989) and acetohydroxamic acid are known inhibitors that interact with the nickel ions in the urease active site, disrupting the enzyme's catalytic activity. nih.gov The mechanism of inhibition for these compounds often involves chelation of the nickel ions, preventing the binding and subsequent hydrolysis of urea. nih.govacs.org

Interaction with Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression. nih.gov Inhibitors of HDACs have emerged as important therapeutic agents, particularly in oncology. nih.gov A common structural feature of many potent HDAC inhibitors is a zinc-binding group, often a hydroxamic acid moiety, which chelates the zinc ion in the enzyme's active site. mdpi.com However, a review of the available scientific literature did not yield specific in vitro studies detailing the direct interaction or inhibitory activity of this compound against any class or isoform of histone deacetylases.

Effects on Cytochrome P450 Enzymes (in vitro)

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics. nih.gov In vitro studies using human liver microsomes or recombinant CYP enzymes are critical for identifying which isoforms are responsible for a compound's metabolism and for assessing the potential for drug-drug interactions through enzyme inhibition or induction. nih.govsemanticscholar.org Despite the importance of this characterization, specific in vitro data on the metabolism of this compound by CYP isoforms or its potential to inhibit key enzymes such as CYP1A2, 2C9, 2C19, 2D6, and 3A4 are not available in the reviewed scientific literature.

Inhibition of Indoleamine 2,3-Dioxygenase-1 (IDO1)

Indoleamine 2,3-dioxygenase-1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism along the kynurenine (B1673888) pathway. nih.govnih.gov Its expression in the tumor microenvironment is a key mechanism of immune escape, making it a significant target in cancer immunotherapy. nih.gov The class of aryl hydroxylamines, to which this compound belongs, represents a foundational structure for compounds that can interact with biological systems. rsc.orgmanchester.ac.uk However, specific studies quantifying the inhibitory potency (e.g., IC50 values) of this compound against the IDO1 enzyme have not been reported in the available literature.

Modulation of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, existing as two primary isoforms (COX-1 and COX-2), are key to the synthesis of prostanoids, which are lipid mediators involved in inflammation and other physiological processes. nih.gov In vitro studies have demonstrated that the hydroxylamine functional group is a key pharmacophore for the inhibition of these enzymes. Research into a series of hydroxylamine and N,O-diacetyl hydroxylamine derivatives revealed clear inhibitory activity against both COX-1 and COX-2. nih.gov These studies reported IC50 values in the low micromolar range, indicating potent inhibition of both isoforms by this class of compounds. nih.gov

EnzymeReported IC50 Range for Hydroxylamine Derivatives (µM)
COX-11.9 - 28.7
COX-21.6 - 2.9

Influence on Nitric Oxide (NO) Generation

Nitric oxide (NO) is a critical signaling molecule involved in numerous physiological processes. The chemical transformation of hydroxylamine-containing compounds can, under certain conditions, lead to the production of NO. nih.gov For instance, the enzymatic oxidation of N-hydroxy-N-nitrosamines by peroxidases can generate the nitric oxide free radical. nih.gov Furthermore, chemical reactions between alkylated hydroxylamines and NO can occur, typically proceeding through the abstraction of a hydrogen atom to form a nitroxyl (B88944) (HNO) intermediate. osti.gov However, specific in vitro studies demonstrating or quantifying the direct generation of nitric oxide from this compound are not present in the current body of scientific literature.

In Vitro Biotransformation and Metabolic Pathway Characterization

The in vitro metabolism of this compound is presumed to follow pathways established for other N-arylhydroxylamines and compounds containing an ethylbenzene (B125841) moiety. These transformations are primarily enzymatic, occurring in subcellular fractions like liver microsomes, which are rich in metabolic enzymes.

Identification of In Vitro Metabolites (e.g., Carboxylic Acids, Hydroxylated Products, N-dealkylated products)

While specific studies on this compound are not available, the expected in vitro metabolites can be inferred from the metabolism of analogous structures. The primary metabolic transformations would likely involve oxidation of both the ethyl side chain and the aromatic ring, as well as modifications to the hydroxylamine group.

Key potential in vitro metabolic pathways include:

Hydroxylation of the Ethyl Side Chain: The ethyl group is susceptible to hydroxylation, primarily at the benzylic position, to form 1-(3-(hydroxyamino)phenyl)ethan-1-ol. Further oxidation could lead to the corresponding ketone, 1-(3-(hydroxyamino)phenyl)ethan-1-one, and subsequent cleavage to form a carboxylic acid.

Aromatic Hydroxylation: The phenyl ring can undergo hydroxylation at various positions, leading to the formation of ethylphenylaminophenols.

N-Oxidation and Dealkylation: The hydroxylamine moiety itself can be subject to further oxidation. While N-dealkylation is a common pathway for secondary and tertiary amines, the direct N-dealkylation of a primary hydroxylamine is less typical. However, transformation of the hydroxylamine to other nitrogen-containing functional groups is possible.

Conjugation: In cellular systems or in the presence of appropriate cofactors, phase II metabolic reactions such as glucuronidation or sulfation of the hydroxylated metabolites would be expected.

The metabolic profile of structurally related compounds, such as ethylbenzene, has been studied in vitro. For instance, ethylbenzene is metabolized by rat liver microsomes to 1-phenylethanol, acetophenone, 2-ethylphenol, and 4-ethylphenol (B45693) nih.gov. This supports the likelihood of similar hydroxylations occurring on the this compound molecule. Studies with other N-arylhydroxylamines have also demonstrated the formation of various hydroxylated and oxidized products in vitro nih.govnih.gov.

Potential In Vitro Metabolites of this compound
Metabolite TypePotential MetaboliteMetabolic Pathway
Hydroxylated Product (Side Chain)1-(3-(hydroxyamino)phenyl)ethan-1-olBenzylic hydroxylation
Oxidized Product (Side Chain)1-(3-(hydroxyamino)phenyl)ethan-1-oneOxidation of secondary alcohol
Hydroxylated Product (Aromatic Ring)EthylphenylaminophenolsAromatic hydroxylation

Mechanistic Understanding of Enzyme-Mediated Transformations

The enzymatic transformations of this compound in vitro are primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes nih.govnih.gov. These heme-containing monooxygenases are responsible for the oxidative metabolism of a wide variety of xenobiotics nih.gov.

The mechanism of CYP-mediated metabolism generally involves the following steps:

Binding of the substrate to the active site of the CYP enzyme.

Reduction of the heme iron from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state.

Binding of molecular oxygen to the ferrous heme.

Further reduction and protonation to form a highly reactive iron-oxo species.

This reactive species abstracts a hydrogen atom or adds to a double bond of the substrate, leading to the formation of the oxidized product.

For this compound, different CYP isoforms would likely exhibit varying specificities for the different metabolic reactions. For example, CYP2E1 is known to be a major enzyme responsible for the high-affinity side-chain hydroxylation of ethylbenzene in human liver microsomes nih.gov. Other isoforms, such as CYP1A2 and CYP2B6, may also be involved, particularly at higher substrate concentrations nih.gov. The metabolism of the N-hydroxylamine group itself could be catalyzed by various CYPs or flavin-containing monooxygenases (FMOs).

Interaction with Cellular Components and Biomolecules In Vitro

N-arylhydroxylamines are known to be reactive intermediates that can interact with cellular macromolecules. These interactions are often the basis for their biological effects.

Formation of Covalent Adducts with Proteins or Nucleic Acids (in vitro)

N-arylhydroxylamines can be metabolically activated to electrophilic species, such as nitrenium ions, which can then form covalent adducts with nucleophilic sites on proteins and nucleic acids. While direct evidence for this compound is lacking, studies with other N-hydroxyarylamines have demonstrated this phenomenon in vitro.

For example, activated N-hydroxyarylamines have been shown to react with calf thymus DNA in vitro, forming adducts with 2'-deoxyguanosine (B1662781) and 2'-deoxyadenosine (B1664071) nih.gov. The formation of such adducts is a critical step in the initiation of chemical carcinogenesis nih.gov. The extent of covalent binding to proteins in vitro is also a key indicator of the formation of reactive metabolites researchgate.netnih.gov. The reaction of N-hydroxy-2-naphthylamine with nucleic acids and proteins under mildly acidic conditions to form covalently bound derivatives has been documented nih.gov.

The ethylphenyl group of this compound may influence the reactivity and specificity of adduct formation. The presence of the ethyl group could sterically hinder certain interactions or alter the electronic properties of the aromatic ring, thereby affecting the stability and reactivity of the nitrenium ion intermediate.

Potential Covalent Adduct Formation by this compound Metabolites
BiomoleculePotential Reactive MetaboliteType of Adduct
ProteinsNitrenium ionAdducts with nucleophilic amino acid residues (e.g., cysteine, lysine, histidine)
Nucleic Acids (DNA, RNA)Nitrenium ionAdducts with nucleobases (e.g., guanine, adenine)

Induction of Oxidative Stress Mechanisms in Cellular Models (in vitro)

The metabolism of xenobiotics, including N-arylhydroxylamines, can lead to the production of reactive oxygen species (ROS), such as superoxide (B77818) anion and hydrogen peroxide. An imbalance between the production of ROS and the antioxidant capacity of the cell results in oxidative stress nih.govsigmaaldrich.com.

In vitro cellular models are commonly used to study the induction of oxidative stress by chemical compounds nih.gov. The exposure of cultured cells to this compound could lead to oxidative stress through several mechanisms:

Redox Cycling: The hydroxylamine moiety or its metabolites could undergo redox cycling, a process in which the compound is repeatedly oxidized and reduced, generating ROS in each cycle.

Mitochondrial Dysfunction: The compound or its metabolites could interfere with the mitochondrial electron transport chain, leading to increased leakage of electrons and the formation of superoxide.

Depletion of Antioxidants: The reactive metabolites of this compound could react with and deplete cellular antioxidants, such as glutathione (B108866) (GSH), thereby compromising the cell's ability to neutralize ROS.

The metabolic activation of ethylbenzene has been shown to lead to oxidative DNA damage, suggesting that metabolites of this compound could also induce oxidative stress nih.gov. The formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage, has been observed in the presence of dihydroxylated metabolites of ethylbenzene and Cu(II) in vitro nih.gov.

This compound as a Biochemical Probe for Mechanistic Studies

While there is no specific information in the reviewed literature on the use of this compound as a biochemical probe, chemical probes are valuable tools for investigating biological processes rsc.orgyoutube.comox.ac.uk. In principle, a molecule like this compound could be modified to serve as a probe. For instance, the introduction of a reporter group, such as a fluorophore or a biotin (B1667282) tag, could allow for the visualization and tracking of its interactions with cellular components.

Given its potential to form covalent adducts, a radiolabeled version of this compound could be used in vitro to identify protein and nucleic acid targets. This approach is commonly used in drug discovery to assess the bioactivation potential of drug candidates nih.gov.

However, without specific research demonstrating its utility as a probe, its application in this context remains speculative. The development of a chemical probe requires careful characterization of its selectivity and mechanism of action to ensure that the observed effects are due to its interaction with the intended target.

Synthetic Applications of N 3 Ethylphenyl Hydroxylamine

Utilization as a Key Intermediate in Organic Synthesis

The reactivity of the hydroxylamine (B1172632) moiety makes N-(3-ethylphenyl)hydroxylamine a valuable starting material for numerous transformations. It can undergo both reduction and oxidation and can participate in condensation and cyclization reactions, providing access to a diverse array of chemical structures.

One of the fundamental applications of N-arylhydroxylamines is their conversion to the corresponding anilines. The reduction of this compound provides a direct route to 3-ethylaniline, an important industrial chemical and synthetic intermediate. This transformation can be achieved using various reducing agents, including catalytic hydrogenation. While the synthesis of anilines is often accomplished by the reduction of nitroarenes, the hydroxylamine exists as a stable intermediate along this reaction pathway. nih.govresearchgate.net Therefore, the reduction of isolated this compound represents a direct and high-yielding method for the preparation of 3-ethylaniline under controlled conditions.

Furthermore, N-phenylhydroxylamines can undergo the well-known Bamberger rearrangement in the presence of a strong aqueous acid to yield 4-aminophenol derivatives. researchgate.net This reaction provides a pathway to introduce a hydroxyl group onto the aromatic ring, further expanding the synthetic utility of the parent hydroxylamine.

This compound can serve as a direct precursor to both nitroso and nitro compounds through controlled oxidation.

Nitroso Compounds: Mild oxidation of this compound yields 3-ethylnitrosobenzene. This transformation is a key step in various synthetic sequences. Additionally, N-arylhydroxylamines can be converted to N-nitroso-N-arylhydroxylamines. google.com For instance, the reaction of this compound with an alkyl nitrite can produce N-nitroso-N-(3-ethylphenyl)hydroxylamine, a compound class investigated for its ability to release nitric oxide under physiological conditions. google.com

Nitro Compounds: More vigorous oxidation can convert the hydroxylamine group to a nitro group, yielding 3-ethylnitrobenzene. The selective reduction of aromatic nitro compounds is a primary industrial route to phenylhydroxylamines; consequently, the oxidation of the hydroxylamine back to the nitro compound is a synthetically relevant reverse transformation. researchgate.netmdpi.com This process allows for the strategic introduction of a nitro group, which is a versatile functional group in organic synthesis, serving as a powerful electron-withdrawing group and a precursor for anilines.

The nitrogen and oxygen atoms of the hydroxylamine functionality make this compound a valuable component in the synthesis of nitrogen- and oxygen-containing heterocyclic compounds. tsijournals.com

Pyrimidines: Hydroxylamine derivatives are utilized in the synthesis of substituted pyrimidines. nih.gov The nucleophilic nature of the nitrogen atom in this compound allows it to react with 1,3-dielectrophilic species, which are common precursors for pyrimidine ring formation. By participating in condensation and subsequent cyclization reactions, it can be incorporated into the pyrimidine framework, leading to novel substituted pyrimidine derivatives.

Azoles: Azoles, a broad class of five-membered heterocyclic compounds containing at least one nitrogen atom, are frequently synthesized using hydroxylamine-derived precursors. nih.gov For example, hydroxylamine hydrochloride is a common reagent for the synthesis of 1,2,4-oxadiazoles from N-acylbenzamides. researchgate.net By analogy, this compound could be employed in similar cyclization strategies. It can act as a dinucleophile or be derivatized to participate in cycloaddition reactions, providing a scaffold for various azole rings such as triazoles, oxadiazoles, and isoxazoles.

The table below outlines potential pathways for the synthesis of various heterocyclic systems using this compound as a key building block.

Heterocyclic SystemReaction TypePotential Co-Reactant(s)
Substituted Pyrimidine Condensation/Cyclizationβ-Dicarbonyl compounds, α,β-Unsaturated ketones
Substituted 1,2,4-Triazole Cyclization of intermediateIsothiocyanates, Acyl chlorides
Substituted 1,2,4-Oxadiazole Condensation/CyclizationNitriles, Imidates
Substituted Isoxazole [3+2] CycloadditionAlkynes, Alkenes (after oxidation to nitrone)

Application in Peptide Synthesis and Coupling Reagents

In modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), the prevention of racemization during amino acid coupling is critical. peptide.com N-Hydroxylamine derivatives have become indispensable as additives for coupling reagents, such as carbodiimides. bachem.com

Compounds like 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) act by forming activated esters with the carboxylic acid of the amino acid. These activated species react efficiently with the amine of the growing peptide chain while minimizing the risk of epimerization. orgsyn.orgbeilstein-journals.org

While this compound itself is not a standard coupling additive, its core structure is analogous to these critical reagents. It is plausible that derivatives of this compound could be developed to function as effective coupling additives. The electronic and steric effects of the 3-ethylphenyl group could modulate the reactivity and stability of the resulting activated esters, potentially offering advantages in specific synthetic contexts.

Another relevant application is the ketoacid-hydroxylamine (KAHA) ligation, a chemoselective reaction used for the synthesis and cyclization of peptides and proteins from unprotected precursors under mild conditions. nih.gov This reaction involves the formation of an amide bond between a C-terminal ketoacid and an N-terminal hydroxylamine, highlighting the utility of the hydroxylamine functional group in bioconjugation and complex peptide synthesis.

Catalytic and Ligand Roles in Chemical Transformations

The hydroxylamine moiety possesses both a nitrogen and an oxygen atom with lone pairs of electrons, making it a potential ligand for coordinating with metal centers. Research has shown that hydroxylamine can react with metal porphyrins, acting as a reductive agent and a source for nitrosyl ligands. marquette.edu

This reactivity suggests that this compound could function as an N,O-bidentate ligand, forming stable complexes with a variety of transition metals. Such metal complexes could exhibit interesting catalytic properties. The electronic environment of the catalyst could be fine-tuned by the 3-ethylphenyl substituent. Potential applications include oxidation, reduction, and cross-coupling reactions, where the hydroxylamine ligand could participate directly in the catalytic cycle through redox processes or by stabilizing reactive metal-centered intermediates. The reversible oxidation to a nitroso or nitroxyl (B88944) radical species could be exploited in various catalytic transformations.

Degradation Pathways and Environmental Fate Mechanistic Focus

Chemical Degradation Studies

No specific data is available on the hydrolytic stability and degradation mechanism of N-(3-ethylphenyl)hydroxylamine.

Information regarding the photolytic degradation processes of this compound is not available in the scientific literature.

Specific studies on the oxidation-reduction driven degradation of this compound have not been reported.

In Vitro Biotransformation and Enzymatic Degradation

There is no available data from in vitro studies on the biotransformation or enzymatic degradation of this compound.

Identification and Characterization of Degradation Products

No degradation products of this compound have been identified or characterized in the scientific literature.

Mechanistic Studies of Decomposition (e.g., Thermal, Catalytic)

There are no published mechanistic studies on the thermal or catalytic decomposition of this compound.

Future Research Directions and Unaddressed Challenges

Development of Novel and Sustainable Synthetic Methodologies

The development of new and sustainable methods for synthesizing N-substituted arylhydroxylamines is an ongoing area of research. Current methods often rely on catalytic hydrogenation, which can have environmental drawbacks. Future research will likely focus on greener alternatives, such as biocatalytic reductions using novel nitroreductases, which can offer high chemo-selectivity under mild conditions. researchgate.net The exploration of eco-friendly methodologies, including the use of cost-effective and non-toxic precursors and solvents, is also a priority. instras.comhilarispublisher.com

Advanced Mechanistic Characterization of Complex Reactivity

A comprehensive understanding of the reaction mechanisms of N-arylhydroxylamines is crucial for controlling their reactivity and developing new applications. Future research will involve the use of advanced spectroscopic and computational techniques to study reaction intermediates and transition states. nih.govnih.gov This will provide deeper insights into the factors that govern the selectivity of their reactions, such as the interplay between electronic and steric effects. acs.org

Exploration of Undiscovered Synthetic and Catalytic Applications

N-arylhydroxylamines are versatile intermediates in organic synthesis, but their full potential has yet to be realized. Future research will focus on discovering new synthetic transformations and catalytic applications. This includes their use as ligands in transition metal catalysis for reactions such as aerobic oxidation. nih.gov The development of novel reagents based on N-arylhydroxylamines for amination and other functional group transformations is also an active area of investigation. chemrxiv.org

Integration of Multiscale Computational Approaches with Experimental Research

The synergy between computational modeling and experimental studies is becoming increasingly important in chemical research. For N-arylhydroxylamines, multiscale computational approaches, including Density Functional Theory (DFT), can provide valuable information about their electronic structure, reactivity, and reaction mechanisms. acs.org Integrating these theoretical predictions with experimental validation will accelerate the design of new catalysts, the optimization of reaction conditions, and the discovery of novel applications for this important class of compounds. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3-ethylphenyl)hydroxylamine, and how can purity be optimized?

  • Methodology : N-Arylhydroxylamines are typically synthesized via reduction of nitroarenes or through nucleophilic substitution of aryl halides with hydroxylamine derivatives. For this compound, a two-step approach is suggested:

Nitro Group Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) of 3-ethylnitrobenzene under mild conditions (room temperature, ethanol solvent) to avoid over-reduction .

Purification : Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) or column chromatography (silica gel, gradient elution) to isolate the hydroxylamine derivative. Purity (>95%) can be confirmed via HPLC (C18 column, λ = 254 nm) and melting point analysis .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the ethylphenyl substitution pattern (e.g., aromatic protons at δ 6.5–7.5 ppm, ethyl group signals at δ 1.2–1.4 ppm for CH₃ and δ 2.4–2.6 ppm for CH₂) .
  • FT-IR : Detect N–O and N–H stretches (~3300 cm⁻¹ for N–H, ~1250 cm⁻¹ for N–O) .
  • HPLC : Reverse-phase chromatography with UV detection (λmax ~255 nm) to monitor purity and stability .

Q. What storage conditions are critical to maintain the stability of this compound?

  • Recommendations :

  • Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation to nitroso derivatives .
  • Use amber vials to minimize photodegradation.
  • Conduct stability assessments via periodic HPLC analysis to detect degradation products (e.g., nitroso or aminophenol derivatives) .

Advanced Research Questions

Q. How do interspecies differences in cytochrome P450 (CYP) enzymes influence the metabolic fate of this compound?

  • Methodology :

  • Microsomal Incubations : Incubate the compound with hepatic microsomes from rats, rabbits, or humans (+NADPH regeneration system). Monitor metabolites via HPLC or LC-MS/MS .
  • CYP Induction Studies : Pre-treat animal models with CYP inducers (e.g., β-naphthoflavone for CYP1A, phenobarbital for CYP2B) to identify isoforms responsible for reductive (e.g., ethylphenylamine) or oxidative (e.g., nitroso derivatives) pathways .
    • Key Findings : Rat CYP2E1 and rabbit CYP1A2 may drive divergent metabolite profiles, necessitating species-specific metabolic risk assessments .

Q. What experimental conditions minimize artifactual reactions during extraction or analysis of this compound?

  • Strategies :

  • pH Control : Maintain neutral pH (7.4) during extractions to prevent acid-catalyzed reactions (e.g., oxime formation with aldehydes) .
  • Reagent Selection : Avoid hydroxylamine or dithionite in extraction buffers, as they react with carbonyl groups to form N/S-containing artifacts .
  • Validation : Use stable isotope-labeled internal standards in LC-MS to distinguish true metabolites from artifacts .

Q. How can researchers mitigate genotoxicity risks associated with this compound metabolites in vitro?

  • Approaches :

  • Antioxidant Co-Treatment : Add glutathione (GSH) or N-acetylcysteine to trap reactive nitroso intermediates .
  • Enzyme Inhibition : Use CYP inhibitors (e.g., disulfiram for CYP2E1) to block metabolic activation pathways .
  • DNA Adduct Screening : Employ ³²P-postlabeling or mass spectrometry to quantify covalent DNA modifications in cell lines (e.g., HepG2) .

Data Contradiction Analysis

  • Metabolic Pathway Variability : shows rat microsomes produce negligible oxidative metabolites compared to rabbits, highlighting the need for cross-species validation in toxicity studies. Researchers should reconcile such discrepancies by testing human-relevant models (e.g., primary hepatocytes or CYP-expressing cell lines) .

Tables

Key Metabolites of this compound Detection Method Biological Relevance
N-(3-Ethylphenyl)amineHPLC-UV Reduction product, less reactive
3-EthylnitrosobenzeneLC-MS/MS DNA-binding carcinogen
3-Ethyl-aminophenolGC-MS Potential oxidative artifact

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.